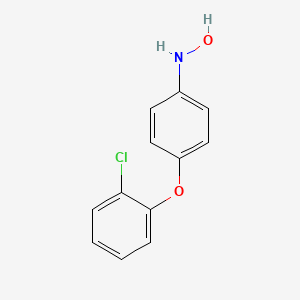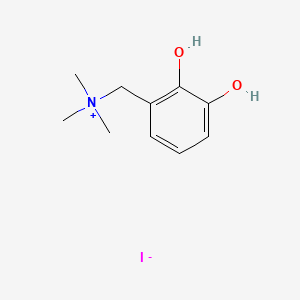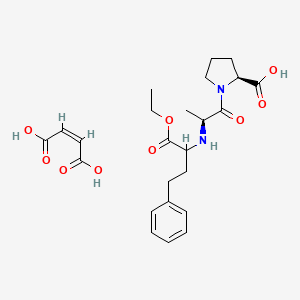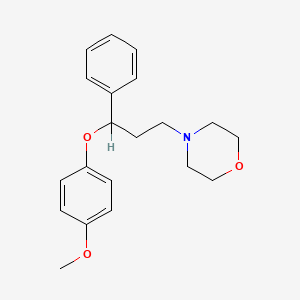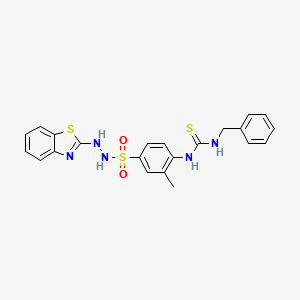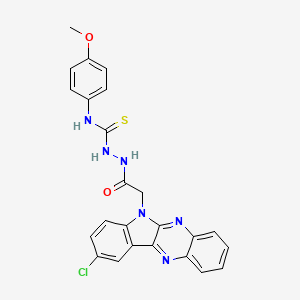
Disodium 4,4'-bis((2-hydroxy-1-naphthyl)azo)-5,5'-dimethoxy(1,1'-biphenyl)-2,2'-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and has applications in various industries, including textiles and biological staining.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonate typically involves a multi-step process. The initial step often includes the diazotization of 2-hydroxy-1-naphthylamine, followed by coupling with 5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors with precise control over temperature, pH, and reaction time. The process involves continuous monitoring and adjustment to maintain the quality and yield of the final product. The use of automated systems and advanced analytical techniques ensures consistency and efficiency in production.
化学反应分析
Types of Reactions
Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in histological staining to highlight specific cell structures.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The compound exerts its effects primarily through its ability to form stable complexes with metal ions and its vibrant color properties. The azo groups in the molecule can participate in electron transfer reactions, making it useful in various analytical techniques. The molecular targets and pathways involved include interactions with metal ions and binding to specific cellular components in biological systems.
相似化合物的比较
Similar Compounds
- Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-2,2’-stilbenedisulphonate
- Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-2,2’-biphenyldisulphonate
Uniqueness
Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonate is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity. The presence of methoxy groups enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
属性
CAS 编号 |
6428-81-5 |
|---|---|
分子式 |
C34H24N4Na2O10S2 |
分子量 |
758.7 g/mol |
IUPAC 名称 |
disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methoxy-2-sulfonatophenyl]-4-methoxybenzenesulfonate |
InChI |
InChI=1S/C34H26N4O10S2.2Na/c1-47-29-15-23(31(49(41,42)43)17-25(29)35-37-33-21-9-5-3-7-19(21)11-13-27(33)39)24-16-30(48-2)26(18-32(24)50(44,45)46)36-38-34-22-10-6-4-8-20(22)12-14-28(34)40;;/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChI 键 |
MAGDVEUMSQOTTO-UHFFFAOYSA-L |
规范 SMILES |
COC1=C(C=C(C(=C1)C2=CC(=C(C=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC=CC=C43)O)OC)S(=O)(=O)[O-])N=NC5=C(C=CC6=CC=CC=C65)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


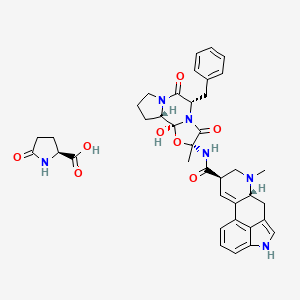

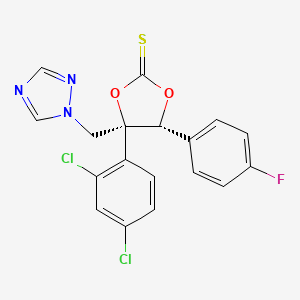
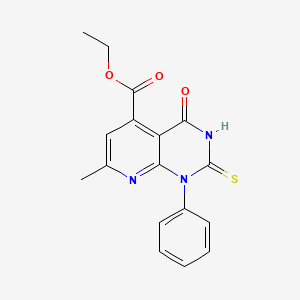
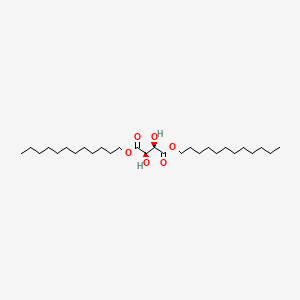
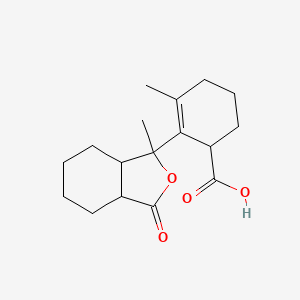
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12697039.png)
